molecular formula C12H17FN4O5S2 B2584669 N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)morpholine-4-sulfonamide CAS No. 2034590-01-5

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)morpholine-4-sulfonamide

Cat. No.: B2584669
CAS No.: 2034590-01-5
M. Wt: 380.41
InChI Key: XFAJXLCRVKWWHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)morpholine-4-sulfonamide is a sophisticated chemical tool of significant interest in medicinal chemistry and kinase research. This compound features a benzothiadiazole dioxide core, a scaffold recognized for its versatile biological activity and electron-accepting properties, which is further functionalized with a morpholine sulfonamide group. The primary research value of this molecule lies in its potential as a potent and selective kinase inhibitor. Its structural motif is closely associated with compounds that target key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival and is frequently dysregulated in cancers [https://www.nature.com/articles/nrc1299]. Researchers are investigating this specific derivative for its unique inhibitory profile against a panel of kinases, aiming to develop novel therapeutic strategies for oncology and inflammatory diseases. The incorporation of the fluorine atom is a classic medicinal chemistry strategy to modulate electronic properties, metabolic stability, and membrane permeability, thereby fine-tuning the compound's pharmacokinetic and pharmacodynamic characteristics. Current research applications focus on utilizing this compound in in vitro enzymatic assays to quantify inhibition constants (IC50/Ki values) and in cell-based models to study its effects on downstream signaling events, apoptosis, and cell cycle progression. It serves as a crucial probe for understanding complex kinase-driven biological processes and for validating new molecular targets in drug discovery pipelines.

Properties

IUPAC Name

N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)morpholine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN4O5S2/c1-15-11-7-9(13)10(8-12(11)16(2)24(15,20)21)14-23(18,19)17-3-5-22-6-4-17/h7-8,14H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFAJXLCRVKWWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NS(=O)(=O)N3CCOCC3)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of sulfonamide-appended heterocycles. Key comparisons include:

Compound Core Structure Substituents Key Features
Target Compound Benzo[c][1,2,5]thiadiazole 6-Fluoro, 1,3-dimethyl, 2,2-dioxido, morpholine-4-sulfonamide High polarity (sulfone + sulfonamide), potential CNS activity
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazoles [7–9] () 1,2,4-Triazole Phenylsulfonyl, difluorophenyl Tautomeric equilibrium (thione vs. thiol), moderate bioactivity
N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) () Imidazo[2,1-b]thiazole Methylsulfonyl, dimethylamino IC50 = 1.2 μM (enzyme inhibition), enhanced lipophilicity
4-[2-Imino-5-(1-((4-nitrobenzylidene)hydrazineylidene)ethyl)-1,3,4-thiadiazol-3(2H)-yl]benzenesulfonamide (7c) () 1,3,4-Thiadiazole Nitrobenzylidene hydrazine, sulfonamide Cytotoxic activity (IC50 ~10–50 μM), nitro group enhances redox activity

Functional and Bioactivity Comparisons

  • Electron-Withdrawing Groups : The target compound’s 6-fluoro and sulfone groups contrast with the methylsulfonyl group in compound 6a (). Fluorine’s electronegativity may improve target binding compared to methyl .
  • Sulfonamide Linkage : The morpholine-sulfonamide group in the target compound differs from simpler sulfonamides in and . Morpholine’s oxygen-rich structure likely enhances solubility, whereas aryl sulfonamides (e.g., ) prioritize aromatic interactions .
  • Heterocyclic Core : The benzo[c][1,2,5]thiadiazole core is less common than triazoles or imidazothiazoles. Its rigid structure may reduce conformational flexibility compared to 1,2,4-triazoles () but improve metabolic stability .

Spectral and Physicochemical Comparisons

  • IR Spectroscopy : The absence of νC=O (~1660 cm⁻¹) in triazoles [7–9] () contrasts with the target compound’s sulfonamide νS=O (~1350–1200 cm⁻¹) and νC-F (~1100 cm⁻¹) bands .
  • NMR Data : The target compound’s ¹H-NMR would show distinct signals for morpholine protons (~3.5–4.0 ppm) and methyl groups (~1.5 ppm), differing from aryl protons in ’s thiadiazoles .

Research Findings and Implications

  • The fluorine and sulfone groups may enhance blood-brain barrier penetration, making it a candidate for CNS-targeted therapies .
  • Synthetic Challenges : The compound’s complexity requires precise control during sulfonamide coupling and sulfone oxidation, as seen in ’s triazole synthesis .
  • Structure-Activity Relationships (SAR) :
    • Fluorine Substitution : Likely improves metabolic stability and binding affinity compared to chlorine/bromine in ’s triazoles.
    • Morpholine vs. Aryl Groups : The morpholine’s polarity may reduce off-target interactions compared to lipophilic aryl groups in –3 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.